molecular formula C22H25NO4 B2686243 ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate CAS No. 847405-49-6

ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate

Cat. No.: B2686243
CAS No.: 847405-49-6
M. Wt: 367.445
InChI Key: FSCJRNJTFHZQOM-UHFFFAOYSA-N
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Description

Ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate is a synthetic organic compound characterized by the presence of an adamantane moiety, a benzofuran ring, and an ester functional group

Scientific Research Applications

Ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing antiviral and anticancer agents.

    Material Science: The adamantane moiety imparts rigidity and thermal stability, making the compound useful in developing advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways involving benzofuran and adamantane derivatives.

Future Directions

The future directions in the field of adamantane chemistry involve the development of novel methods for the preparation of unsaturated adamantane derivatives and the investigation of their chemical and catalytic transformations . The potential of quantum-chemical calculations for elucidating these mechanisms is also being appraised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate typically involves a multi-step process:

    Formation of the Benzofuran Core: The benzofuran ring can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Adamantane Moiety: The adamantane-1-amido group is introduced through an amide coupling reaction. This can be achieved by reacting adamantane-1-carboxylic acid with an amine derivative of the benzofuran compound in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives of the benzofuran ring.

    Reduction: Ethyl 3-(adamantane-1-amido)-1-benzofuran-2-methanol.

    Substitution: Various substituted adamantane derivatives.

Comparison with Similar Compounds

Ethyl 3-(adamantane-1-amido)-1-benzofuran-2-carboxylate can be compared with other compounds such as:

    Ethyl 2-(adamantane-1-amido)-1,3-benzothiazole-6-carboxylate: Similar in structure but with a benzothiazole ring instead of benzofuran, which may alter its chemical reactivity and biological activity.

    Ethyl 5-(adamantane-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural features and reactivity make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

ethyl 3-(adamantane-1-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-2-26-20(24)19-18(16-5-3-4-6-17(16)27-19)23-21(25)22-10-13-7-14(11-22)9-15(8-13)12-22/h3-6,13-15H,2,7-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCJRNJTFHZQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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